Boc-Glu(OBzl)-OH (CAS 13574-13-5) is the foundational L-glutamic acid building block for Boc-strategy solid-phase peptide synthesis (Boc-SPPS) and liquid-phase peptide synthesis (LPPS). It features an alpha-amino tert-butyloxycarbonyl (Boc) protecting group and a gamma-carboxyl benzyl (OBzl) ester. This specific protection scheme is engineered to provide absolute orthogonality during iterative peptide chain elongation: the N-alpha Boc group is rapidly cleaved by 50% trifluoroacetic acid (TFA), while the side-chain OBzl ester remains completely stable under these conditions. Final global deprotection and resin cleavage are subsequently achieved using strong acids, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or via catalytic hydrogenolysis in solution-phase workflows. For procurement, Boc-Glu(OBzl)-OH represents the highly economical, industry-standard baseline for synthesizing complex, aggregating, or thioester-modified peptides where standard Fmoc chemistry is contraindicated.
Substituting Boc-Glu(OBzl)-OH with generic in-class alternatives leads to catastrophic synthesis failures depending on the chosen methodology. If a buyer procures Boc-Glu(OtBu)-OH for a Boc-SPPS workflow, the tert-butyl (OtBu) side-chain ester will be rapidly and prematurely cleaved by the 50% TFA used during the very first N-alpha deprotection cycle, exposing the gamma-carboxyl group to massive unwanted branching and cross-linking. Conversely, substituting with Fmoc-Glu(OtBu)-OH forces the workflow into an Fmoc-SPPS strategy. While standard for many peptides, Fmoc chemistry utilizes 20% piperidine for iterative deprotection, a nucleophilic base that rapidly degrades C-terminal alkyl thioesters via aminolysis [1]. Therefore, for the synthesis of peptide thioesters required for Native Chemical Ligation (NCL), or for highly aggregating sequences that require the strong hydrogen-bond disrupting power of TFA, substituting away from the Boc-Glu(OBzl)-OH baseline practically guarantees sequence truncation or complete loss of the reactive thioester handle.
In Boc-strategy peptide synthesis, the side-chain protecting group must withstand repeated 15-30 minute exposures to 50% TFA/DCM. The benzyl ester (OBzl) in Boc-Glu(OBzl)-OH exhibits extreme stability under these conditions, showing negligible cleavage even after prolonged exposure. In direct contrast, the tert-butyl ester (OtBu) in Boc-Glu(OtBu)-OH has a half-life of less than 1 minute in concentrated TFA [1]. Utilizing OtBu in a Boc workflow results in near-total premature side-chain deprotection during the first cycle, whereas the OBzl group remains >99% intact, ensuring linear chain elongation without gamma-carboxyl branching.
| Evidence Dimension | Side-chain protecting group half-life in TFA |
| Target Compound Data | Boc-Glu(OBzl)-OH: Stable (negligible cleavage over hours in 50% TFA) |
| Comparator Or Baseline | Boc-Glu(OtBu)-OH: Highly labile (half-life < 1 minute) |
| Quantified Difference | Orders of magnitude higher stability in acidic deprotection conditions |
| Conditions | 50-95% Trifluoroacetic acid (TFA) at room temperature |
Procuring the OBzl derivative is an absolute chemical requirement for Boc-SPPS; using the OtBu analog will instantly destroy the synthesis via premature deprotection.
The synthesis of C-terminal peptide thioesters for NCL heavily favors Boc-SPPS because the N-alpha deprotection relies on TFA, which is entirely non-nucleophilic and preserves the thioester linkage. If Fmoc-Glu(OtBu)-OH is used, the required 20% piperidine deprotection cycles induce severe aminolysis of the thioester. Studies on peptide thioester stability indicate that repetitive piperidine exposure can lead to >50% degradation of the thioester handle over a standard synthesis, whereas the TFA cycles used with Boc-Glu(OBzl)-OH result in 0% aminolysis [1].
| Evidence Dimension | Thioester degradation during iterative N-alpha deprotection |
| Target Compound Data | Boc-Glu(OBzl)-OH (TFA deprotection): 0% aminolysis |
| Comparator Or Baseline | Fmoc-Glu(OtBu)-OH (Piperidine deprotection): High aminolysis risk (often >50% loss) |
| Quantified Difference | Complete preservation of the reactive C-terminal thioester handle |
| Conditions | Iterative SPPS cycles (TFA vs. 20% Piperidine/DMF) |
Buyers synthesizing peptide fragments for NCL must procure Boc-protected building blocks to avoid the catastrophic thioester degradation inherent to Fmoc/piperidine chemistry.
In Liquid-Phase Peptide Synthesis (LPPS), the choice of C-terminal or side-chain ester dictates the final deprotection conditions. The OBzl group of Boc-Glu(OBzl)-OH can be cleanly removed via catalytic hydrogenolysis (e.g., H2, Pd/C) under neutral, mild conditions. In contrast, methyl or ethyl esters require basic saponification (NaOH/LiOH), which carries a high risk of base-catalyzed side reactions, including racemization and hydrolysis of sensitive moieties . The use of OBzl thus provides a higher-yield, racemization-free deprotection pathway for scale-up solution-phase synthesis.
| Evidence Dimension | Deprotection conditions and racemization risk |
| Target Compound Data | Boc-Glu(OBzl)-OH: Neutral catalytic hydrogenolysis (low racemization risk) |
| Comparator Or Baseline | Boc-Glu(OMe)-OH / Boc-Glu(OEt)-OH: Basic saponification (high racemization risk) |
| Quantified Difference | Elimination of base-catalyzed epimerization during final deprotection |
| Conditions | Solution-phase global deprotection workflows |
For industrial LPPS scale-up, procuring the OBzl ester prevents yield losses associated with base-induced racemization, ensuring high API purity.
Boc-Glu(OBzl)-OH is the mandatory choice for incorporating glutamic acid into C-terminal peptide thioesters. Because the Boc-SPPS workflow utilizes TFA for deprotection rather than nucleophilic piperidine, the thioester linkage remains completely intact during chain elongation, enabling the successful synthesis of large protein fragments via NCL [1].
For hydrophobic or poly-Aib sequences where Fmoc chemistry stalls due to severe beta-sheet aggregation, Boc-Glu(OBzl)-OH allows chemists to utilize Boc-SPPS. The 50% TFA used in Boc deprotection acts as a powerful hydrogen-bond disruptor, maintaining resin swelling and ensuring high coupling yields where piperidine/DMF systems fail .
In industrial solution-phase synthesis, Boc-Glu(OBzl)-OH provides a highly stable side-chain protecting group that can be cleanly removed at the end of the synthesis via neutral catalytic hydrogenolysis (Pd/C). This avoids the harsh acidic conditions of OtBu cleavage or the racemization-prone basic saponification required for methyl/ethyl esters, maximizing final API purity [2].
Irritant